molecular formula C23H34Cl2N2O3 B14696460 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride CAS No. 27588-46-1

4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride

Cat. No.: B14696460
CAS No.: 27588-46-1
M. Wt: 457.4 g/mol
InChI Key: UGSXXHAJCIIMGK-UHFFFAOYSA-N
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Description

4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxyphenethylamine, p-methoxyphenyl compounds, and various catalysts and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents on the phenethyl and phenyl rings. Examples include:

  • 1-(3,4-Methylenedioxyphenyl)-2-(piperazin-1-yl)ethanone
  • 1-(4-Methoxyphenyl)-4-(2-phenylethyl)piperazine

Uniqueness

The uniqueness of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride lies in its specific substituents and their positions on the piperazine ring. These structural features can influence its pharmacological properties and interactions with biological targets.

Properties

CAS No.

27588-46-1

Molecular Formula

C23H34Cl2N2O3

Molecular Weight

457.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride

InChI

InChI=1S/C23H32N2O3.2ClH/c1-27-21-10-8-19(9-11-21)22(26)12-13-24-14-16-25(17-15-24)18-23(28-2)20-6-4-3-5-7-20;;/h3-11,22-23,26H,12-18H2,1-2H3;2*1H

InChI Key

UGSXXHAJCIIMGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCN2CCN(CC2)CC(C3=CC=CC=C3)OC)O.Cl.Cl

Origin of Product

United States

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